2-(1-Hydroxyethyl)anthracene-9,10-dione
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Overview
Description
2-(1-Hydroxyethyl)anthracene-9,10-dione is a derivative of anthraquinone, a class of organic compounds known for their diverse biological activities and industrial applications. This compound features a 9,10-dioxoanthracene core with a hydroxyethyl group at the second position, making it a unique member of the anthraquinone family .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxyethyl)anthracene-9,10-dione typically involves the functionalization of anthracene derivatives. One common method includes the Friedel-Crafts acylation of anthracene followed by oxidation and subsequent hydroxyethylation . The reaction conditions often require the use of catalysts such as aluminum chloride and oxidizing agents like potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure efficient and consistent production. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxyethyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other derivatives.
Reduction: Reduction reactions can yield hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and as a component in organic electronic devices.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on the application:
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dihydroxy-2-(1-hydroxyethyl)anthracene-9,10-dione
- 1,3,6-Trihydroxy-7-(1-hydroxyethyl)anthracene-9,10-dione
- Mitoxantrone
Uniqueness
2-(1-Hydroxyethyl)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyethyl group at the second position enhances its solubility and reactivity compared to other anthraquinone derivatives .
Properties
Molecular Formula |
C16H12O3 |
---|---|
Molecular Weight |
252.26 g/mol |
IUPAC Name |
2-(1-hydroxyethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C16H12O3/c1-9(17)10-6-7-13-14(8-10)16(19)12-5-3-2-4-11(12)15(13)18/h2-9,17H,1H3 |
InChI Key |
CVVMLKCFZSJYLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
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